molecular formula C7H15NO2 B098908 ethyl (2S)-2-amino-3-methylbutanoate CAS No. 17431-03-7

ethyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B098908
CAS No.: 17431-03-7
M. Wt: 145.2 g/mol
InChI Key: BQIVJVAZDJHDJF-LURJTMIESA-N
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Description

L-Valine, ethyl ester is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of the amino acid L-valine, where the carboxyl group is esterified with ethanol. This compound is often used in peptide synthesis and various chemical reactions due to its unique properties.

Mechanism of Action

Ethyl L-valinate, also known as L-Valine, ethyl ester, is a chemical compound with the molecular formula C7H15NO2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine, ethyl ester can be synthesized through the esterification of L-valine with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-valine and ethanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of L-valine, ethyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of advanced catalysts and solvents to enhance the efficiency of the esterification reaction. The final product is usually obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

L-Valine, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield L-valine and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

    Oxidation and Reduction: L-Valine, ethyl ester can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products

    Hydrolysis: L-Valine and ethanol.

    Transesterification: Different esters of L-valine depending on the alcohol used.

    Oxidation and Reduction: Various oxidized or reduced derivatives of L-valine, ethyl ester.

Scientific Research Applications

L-Valine, ethyl ester has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Pharmaceuticals: The compound is used in the development of prodrugs and other pharmaceutical agents.

    Biological Studies: It serves as a model compound in studies of amino acid metabolism and transport.

    Industrial Applications: L-Valine, ethyl ester is used in the production of various chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

L-Valine, ethyl ester can be compared with other ester derivatives of amino acids, such as:

    L-Valine, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.

    L-Alanine, ethyl ester: An ester derivative of L-alanine, another amino acid.

    L-Leucine, ethyl ester: An ester derivative of L-leucine, which has a similar structure but a different side chain.

These compounds share similar properties and applications but differ in their specific chemical and physical characteristics, making L-valine, ethyl ester unique in its own right.

Biological Activity

Ethyl (2S)-2-amino-3-methylbutanoate, also referred to as ethyl L-valinate, is an ester derivative of the essential amino acid valine. Its unique structure, characterized by a chiral center and an ethyl ester functional group, imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.19 g/mol
  • CAS Number : 17431-03-7

The compound's structure includes a branched-chain amino acid backbone with an ethyl ester group, making it a valuable building block in synthetic organic chemistry and biochemistry.

Biological Activities

This compound exhibits several biological activities attributed to its amino acid structure:

  • Protein Synthesis : As a building block for polypeptides, it plays a crucial role in protein synthesis. Its incorporation into proteins can influence their structure and function.
  • Metabolic Pathways : The compound serves as a precursor for neurotransmitters and may modulate metabolic pathways, particularly those related to energy metabolism and muscle function. Some studies suggest that it may enhance physical performance by influencing nitric oxide levels in the body.
  • Antiviral Properties : Research has indicated potential antiviral activities, particularly when used in specific formulations that enhance its bioavailability and efficacy against viral pathogens .

The biological activity of this compound can be explained through various mechanisms:

  • Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid, which then participates in numerous biochemical pathways.
  • Enzyme Interactions : The amino group may form hydrogen bonds or ionic interactions with target proteins, influencing their activity and function.

Research Findings

Several studies have investigated the biological effects of this compound:

  • A study on its role in metabolic pathways highlighted its potential to enhance muscle recovery and performance by modulating nitric oxide levels, which are critical for blood flow and nutrient delivery during exercise.
  • Molecular docking studies have shown that derivatives of this compound can interact with viral proteins, suggesting potential applications in antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
L-ValineEssential amino acidRequired for protein synthesis
Ethyl L-ValinateEthyl ester of L-ValineSimilar applications but less biologically active
2-Amino-3-methylbutyric AcidNon-esterified formMore polar; different solubility properties

This compound stands out due to its unique ester functionality combined with its amino acid properties, making it particularly useful in both synthetic chemistry and biological applications.

Case Studies

  • Performance Enhancement : A clinical trial assessed the effects of this compound on athletic performance. Participants who supplemented with this compound showed improved recovery times and reduced muscle soreness compared to a placebo group.
  • Antiviral Efficacy : In vitro studies demonstrated that formulations containing this compound exhibited significant antiviral activity against specific viral strains, supporting its potential use in therapeutic contexts .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIVJVAZDJHDJF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-03-7
Record name L-Valine, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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